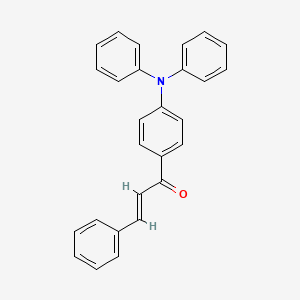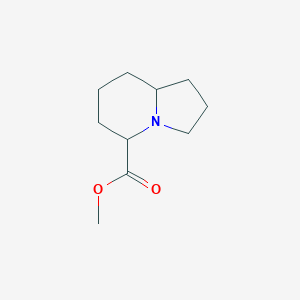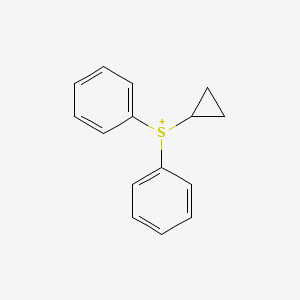
Cyclopropyldiphenylsulfonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyldiphenylsulfonium is a sulfonium compound with the chemical formula C15H15S. It is known for its unique structure, which includes a cyclopropyl group attached to a diphenylsulfonium moiety. This compound is often used in organic synthesis due to its ability to form ylides, which are valuable intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyldiphenylsulfonium can be synthesized through a multi-step process. One common method involves the reaction of diphenyl sulfide with 1-chloro-3-iodopropane in the presence of silver tetrafluoroborate. This reaction produces 3-chloropropyldiphenylsulfonium tetrafluoroborate, which is then treated with sodium hydride in dry tetrahydrofuran to yield this compound tetrafluoroborate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective atmospheres (e.g., nitrogen) and controlled reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyldiphenylsulfonium undergoes various types of reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., sodium hydride) for deprotonation and nucleophiles for substitution reactions. Reaction conditions often involve inert atmospheres and solvents like tetrahydrofuran .
Major Products
The major products formed from reactions involving this compound include ylides, which can further react to form cyclopropanes, epoxides, and aziridines .
Scientific Research Applications
Cyclopropyldiphenylsulfonium is used in various scientific research applications:
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopropyldiphenylsulfonium involves the formation of ylides through deprotonation. These ylides act as nucleophiles, attacking electrophilic centers in other molecules to form new bonds. The sulfonium group serves as a good leaving group, facilitating the formation of three-membered rings like cyclopropanes and epoxides .
Comparison with Similar Compounds
Cyclopropyldiphenylsulfonium is unique due to its cyclopropyl group, which imparts distinct reactivity compared to other sulfonium compounds. Similar compounds include:
Dimethylsulfonium methylide: Used in the Corey-Chaykovsky reaction to form epoxides and cyclopropanes.
Trimethylsulfoxonium iodide: Another ylide precursor used in organic synthesis.
This compound stands out due to its ability to form highly strained three-membered rings, making it valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C15H15S+ |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
cyclopropyl(diphenyl)sulfanium |
InChI |
InChI=1S/C15H15S/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2/q+1 |
InChI Key |
VLBAODADJZKAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)


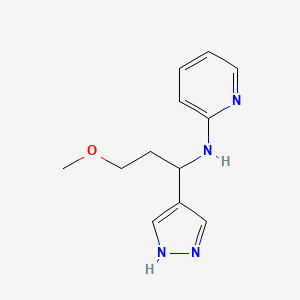

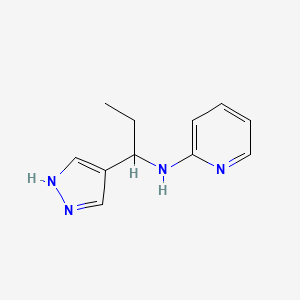
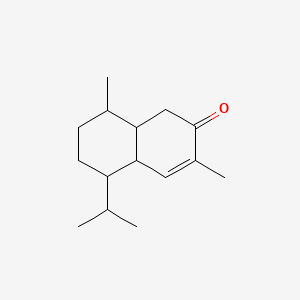
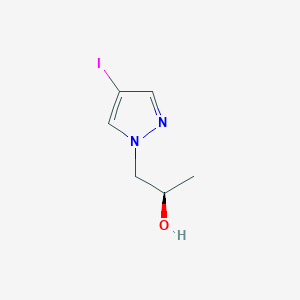
![tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12995297.png)

